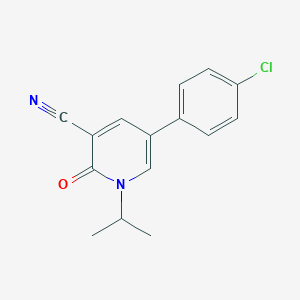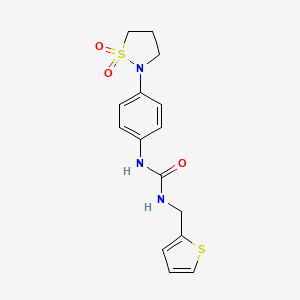
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, also known as DTU, is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC). This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline with thiophene-2-carboxaldehyde followed by the reaction of the resulting product with urea.
Starting Materials
4-(1,1-Dioxidoisothiazolidin-2-yl)aniline, thiophene-2-carboxaldehyde, urea
Reaction
Step 1: 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline is reacted with thiophene-2-carboxaldehyde in the presence of a suitable solvent and a catalyst to form 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)prop-2-en-1-one., Step 2: The resulting product from step 1 is then reacted with urea in the presence of a suitable solvent and a catalyst to form the final product, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea.
Mecanismo De Acción
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea works by inhibiting the enzyme sGC, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP plays a crucial role in regulating smooth muscle relaxation, platelet aggregation, and vascular permeability. By inhibiting sGC, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and decreased inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and decreased inflammation. 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea also improves endothelial function and reduces oxidative stress in animal models. These effects make 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea a promising therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments, including its high potency and selectivity for sGC inhibition. However, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can be challenging to synthesize, and its stability in solution can be an issue. Additionally, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea's effects on other enzymes and pathways need to be thoroughly investigated to ensure its safety and efficacy.
Direcciones Futuras
Several future directions for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea research include investigating its potential therapeutic applications in other diseases, optimizing its synthesis and stability, and exploring its effects on other enzymes and pathways. 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea's potential as a therapeutic agent in cancer, diabetes, and other diseases needs to be further explored. Additionally, the development of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea derivatives with improved pharmacokinetic properties could enhance its therapeutic potential. Finally, investigating the long-term safety and efficacy of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea in animal models and clinical trials is essential for its translation into clinical practice.
Aplicaciones Científicas De Investigación
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has been shown to improve vascular function and reduce blood pressure in animal models. In pulmonary diseases, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has been shown to improve pulmonary arterial hypertension and decrease pulmonary vascular resistance. In neurological disorders, 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(16-11-14-3-1-9-22-14)17-12-4-6-13(7-5-12)18-8-2-10-23(18,20)21/h1,3-7,9H,2,8,10-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJNHOSCDTUTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

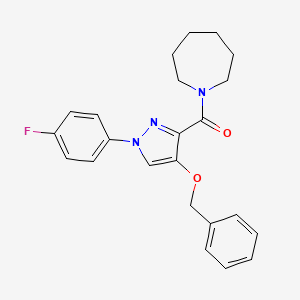
![S-[2-[(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2660500.png)
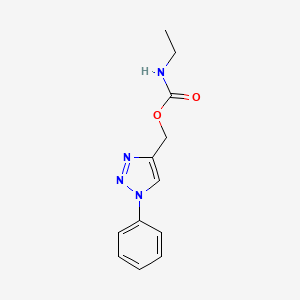
![(2-Oxabicyclo[4.1.0]heptan-7-yl)methanol](/img/structure/B2660505.png)
![N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660507.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2660508.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2660509.png)

![4,5-dimethyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2660513.png)
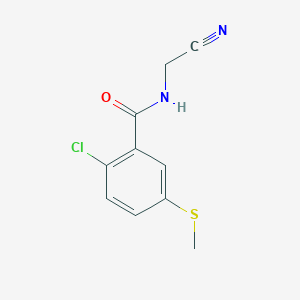
![(5-Methyl-1,2-oxazol-3-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2660515.png)

![(E)-3-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2660518.png)
